REACTION_CXSMILES
|
[CH:1]#[C:2][CH3:3].[C:4]([O:8][C:9](=[O:18])[NH:10][C:11]1[CH:16]=[CH:15][N:14]=[CH:13][C:12]=1I)([CH3:7])([CH3:6])[CH3:5].C(OCC)(=O)C.[Cl-].[NH4+]>CN(C=O)C.C(N(CC)CC)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[C:4]([O:8][C:9](=[O:18])[NH:10][C:11]1[CH:16]=[CH:15][N:14]=[CH:13][C:12]=1[C:1]#[C:2][CH3:3])([CH3:7])([CH3:6])[CH3:5] |f:3.4,^1:41,60|
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
C#CC
|
Name
|
|
Quantity
|
7.98 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C=NC=C1)I)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
877 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
CuI
|
Quantity
|
472 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed in a pressure tube at −78° C
|
Type
|
CUSTOM
|
Details
|
the tube was sealed
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with three 100 mL portions of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C=NC=C1)C#CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.65 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |